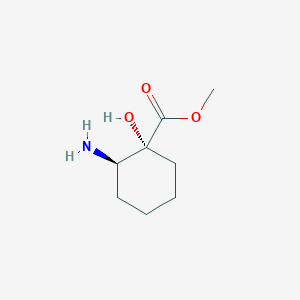
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Stereochemistry : The synthesis of optically active trans-2-aminocyclohexanecarboxylic acids has been explored, focusing on the preparation of active trans-1,2-disubstituted cyclohexanes. This research is significant for understanding the stereochemistry and molecular rotations of such compounds, which may include derivatives like 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester (H. Nohira, K. Ehara, A. Miyashita, 1970).
- Polyelectrolyte Synthesis : The creation of new polyelectrolytes has been studied, involving the polymerization of methacryloyl chloride and the addition of solid amino acids and hydroxy acids. This research could potentially include applications for compounds like this compound (P. E. Blatz, 1962).
Applications in Polymer and Material Science
- Hydrophilic Aliphatic Polyesters : The design and synthesis of new cyclic esters, including those with functional groups like amino and hydroxyl, are crucial in the field of hydrophilic aliphatic polyesters. Such research could have implications for the development of materials and coatings using derivatives of this compound (M. Trollsås et al., 2000).
- Plasticizer Exposure : Studying the environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) can provide insights into the potential applications and effects of similar cyclohexane-based compounds (MANORI J. Silva et al., 2013).
Conformational and Structural Studies
- Crystal Structure Analysis : The synthesis and crystal structure study of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, contribute to understanding the molecular structure of cyclohexane-based compounds (Li-qun Shen et al., 2012).
Therapeutic Potential and Biological Activities
- Muscarinic Receptor Inhibition : Research into the stereochemical effects on muscarinic receptor inhibition by various stereoisomers, related to 1-hydroxy[1,1'-bicyclohexyl]-2-carboxylic acid 2-(diethylamino)-1-methylethyl ester, offers insights into potential therapeutic applications of similar compounds (P. Barbier et al., 1995).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Benzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of sodium borohydride to form 1-aminocyclohexanol.", "Step 2: 1-aminocyclohexanol is reacted with benzaldehyde in the presence of sodium hydroxide to form 1-phenyl-1,2-dihydroxycyclohexane.", "Step 3: 1-phenyl-1,2-dihydroxycyclohexane is reacted with methanol and hydrochloric acid to form 1-phenyl-1,2-dimethoxycyclohexane.", "Step 4: 1-phenyl-1,2-dimethoxycyclohexane is reacted with sodium hydroxide to form 1-phenyl-1,2-dihydroxycyclohexene.", "Step 5: 1-phenyl-1,2-dihydroxycyclohexene is reacted with hydrochloric acid to form 1-phenyl-1,2-dichlorocyclohexene.", "Step 6: 1-phenyl-1,2-dichlorocyclohexene is reacted with sodium hydroxide to form 1-phenyl-1,2-dihydroxycyclohexene.", "Step 7: 1-phenyl-1,2-dihydroxycyclohexene is reacted with methylamine in the presence of sodium borohydride to form 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester." ] } | |
CAS No. |
284684-20-4 |
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-amino-1-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-7(10)8(11)5-3-2-4-6(8)9/h6,11H,2-5,9H2,1H3 |
InChI Key |
NHVXCIGJXDKILT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1N)O |
Canonical SMILES |
COC(=O)C1(CCCCC1N)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



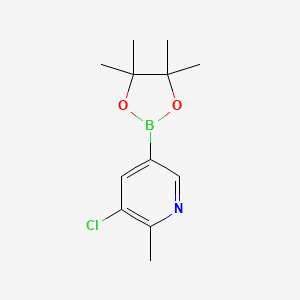
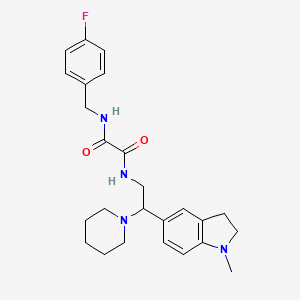
![N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide](/img/structure/B2477101.png)
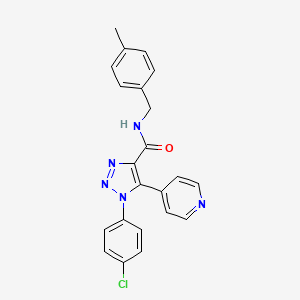
![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2477104.png)
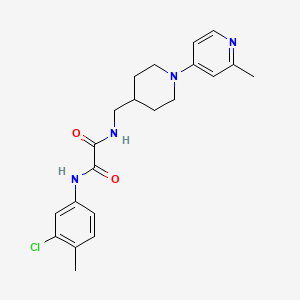
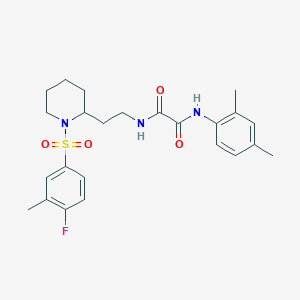
![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)



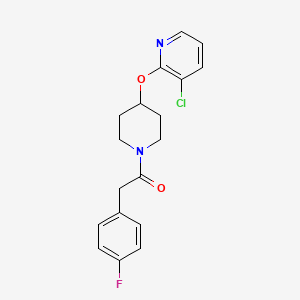
![2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2477119.png)
